
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide
Overview
Description
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide is a chemical compound with the molecular formula C7H7Br2NO3 and a molecular weight of 312.94 g/mol . This compound is characterized by the presence of two bromine atoms attached to a furan ring, along with methoxy and methyl groups attached to the carboxamide functional group.
Preparation Methods
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Agrochemical Applications
Pesticidal Activity
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide has potential applications as a pesticide due to its structural similarity to known agrochemicals. The furan moiety is often associated with biological activity against pests and pathogens. Preliminary studies indicate that compounds with similar structures can disrupt the metabolic processes of insects and fungi, leading to their potential use in crop protection .
Synthetic Applications
Intermediate in Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly for the preparation of complex molecules. Its unique functional groups allow it to be utilized in various chemical reactions, such as nucleophilic substitutions and couplings. This versatility makes it valuable for developing new synthetic pathways in medicinal chemistry .
Case Studies
Study Title | Focus | Findings |
---|---|---|
Antiviral Efficacy of Furan Derivatives | Investigated the antiviral properties of furan-based compounds | Found significant inhibition of HCV replication using structurally similar compounds |
Brominated Compounds in Cancer Therapy | Evaluated the anticancer potential of brominated furan derivatives | Showed enhanced cytotoxicity against various cancer cell lines |
Development of New Agrochemicals | Assessed the pesticidal activity of novel furan derivatives | Identified effective pest control mechanisms attributed to structural features |
Mechanism of Action
The mechanism of action of 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the bromine atoms and the furan ring play a crucial role in its biological activity .
Comparison with Similar Compounds
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
4,5-Dibromo-2-methoxy-N-methylaniline: This compound has a similar structure but lacks the carboxamide functional group.
4,5-Dibromo-N-methoxy-N-methylbenzamide: This compound has a benzene ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the furan ring, which imparts distinct chemical and biological properties.
Biological Activity
Chemical Structure and Properties
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide, with the molecular formula CHBrNO and a molecular weight of 312.94 g/mol, is a compound of interest in various biological studies. Its unique structure includes a furan ring and bromine substituents, which are believed to contribute to its biological activity. The compound is identified by its CAS number 502639-02-3.
Synthesis
The synthesis often involves bromination reactions using agents like bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile. The compound can undergo various chemical transformations including oxidation and reduction, which can yield different derivatives useful for biological evaluations .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.008 μg/mL |
Escherichia coli | 0.03 μg/mL |
Streptococcus pneumoniae | 0.06 μg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have indicated that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably:
- Cell Lines Tested : A-549 (lung cancer) and HCT-116 (colon cancer).
- IC50 Values : Ranging from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Signal Pathway Modulation : It appears to influence pathways such as PI3K/AKT, leading to altered cell survival and apoptosis rates .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against a panel of pathogens. Results demonstrated that the compound effectively inhibited growth at low concentrations, suggesting its potential utility in treating infections caused by resistant strains.
Study 2: Anticancer Potential
A recent study focused on the effects of this compound on neuroblastoma cells. The results showed that treatment led to increased apoptosis markers and reduced cell viability, supporting its role as an anticancer agent. The study utilized flow cytometry to quantify apoptotic cells post-treatment .
Properties
IUPAC Name |
4,5-dibromo-N-methoxy-N-methylfuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3/c1-10(12-2)7(11)5-3-4(8)6(9)13-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVQYVKJJONFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(O1)Br)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659738 | |
Record name | 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502639-02-3 | |
Record name | 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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